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Compound of Interest

Compound Name: VL285

Cat. No.: B611696

For Researchers, Scientists, and Drug Development Professionals

Introduction

VL285 is a potent and versatile ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase,
playing a crucial role in the development of Proteolysis-Targeting Chimeras (PROTACS).
PROTACSs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading
to the target's ubiquitination and subsequent degradation by the proteasome. The discovery
and characterization of effective E3 ligase ligands are therefore foundational to the
advancement of this therapeutic modality. This technical guide provides an in-depth overview of
the discovery, development, and core functionalities of VL285, presenting key data,
experimental methodologies, and relevant biological pathways.

Core Compound Data

VL285 is a derivative of a well-established class of VHL ligands, designed to offer a versatile
chemical scaffold for the synthesis of PROTACS. Its core structure is optimized for high-affinity
binding to the VHL protein.
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Property Value

(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-
methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-

oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-

Chemical Name

carboxamide

CAS Number 1448188-69-9
Molecular Formula C20H32N40sS
Molecular Weight 548.65 g/mol

Discovery and Rationale

The development of VL285 was a direct result of the pioneering work in the field of targeted
protein degradation. The initial VHL ligands were peptide-based, mimicking the binding motif of
the Hypoxia-Inducible Factor 1a (HIF-1a), a natural substrate of VHL. Subsequent research
focused on creating more drug-like, small-molecule mimetics. VL285 emerged from the
optimization of these early VHL ligands, such as VH032, with modifications aimed at providing
a suitable exit vector for the attachment of a linker and a target-binding warhead, a critical step
in PROTAC design.

The core rationale behind the design of VL285 was to create a high-affinity VHL ligand that
could be readily functionalized for the synthesis of PROTAC libraries. This approach allows for
the systematic exploration of linker length and composition, as well as the nature of the target-
binding moiety, to identify optimal PROTAC candidates for a given protein of interest.

Mechanism of Action: VHL-Mediated Protein
Degradation

VL285 functions as the VHL-recruiting component of a PROTAC. The PROTAC molecule,
containing VL285, a linker, and a warhead that binds to a target protein, facilitates the
formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target
protein. This proximity induces the VHL-mediated polyubiquitination of the target protein,
marking it for degradation by the 26S proteasome.
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PROTAC Mechanism of Action with VL285.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of VL285-based
PROTACSs. Below are representative methodologies for key experiments.

Synthesis of VL285-based PROTACs

A common synthetic route involves the coupling of the VL285 core, which contains a reactive
handle (e.g., a carboxylic acid or an amine), to a linker, followed by the attachment of the

target-binding warhead.
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Generalized workflow for VL285-based PROTAC s

Materials:

VL285 with a suitable functional group (e.g., carboxylic acid)

ynthesis.

o Linker with complementary functional groups (e.g., amine-PEG-acid)

o Target-binding warhead with a suitable functional group
e Coupling reagents (e.g., HATU, HOB)

e Anhydrous solvents (e.g., DMF, DCM)

¢ Purification system (e.g., HPLC)

e Analytical instruments (e.g., NMR, LC-MS)

Procedure:

Dissolve VL285 in an anhydrous solvent.

Add coupling reagents and stir for 15-30 minutes.

MS).

Purify the VL285-linker intermediate by HPLC.

Add the linker and stir at room temperature until the reaction is complete (monitored by LC-
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o Repeat the coupling procedure with the purified intermediate and the target-binding
warhead.

 Purify the final PROTAC molecule by HPLC.

o Confirm the structure and purity of the final product by NMR and high-resolution mass
spectrometry.

In Vitro Binding Assays

To confirm the binding of a VL285-based PROTAC to VHL and the target protein, various
biophysical assays can be employed.

Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics (association
and dissociation rates) and affinity (KD) of the PROTAC for both VHL and the target protein
individually, as well as the formation of the ternary complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding,
providing thermodynamic parameters such as the binding affinity (KD), enthalpy (AH), and
entropy (AS) of the interaction.

Cellular Degradation Assays

Western Blotting: This is a standard method to quantify the reduction in the levels of the target
protein in cells treated with the VL285-based PROTAC.

Procedure:
o Plate cells and allow them to adhere overnight.

» Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4,
8, 16, 24 hours).

e Lyse the cells and quantify the total protein concentration.

e Separate proteins by SDS-PAGE and transfer to a membrane.
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e Probe the membrane with a primary antibody specific to the target protein and a loading
control (e.g., GAPDH, B-actin).

 Incubate with a secondary antibody and visualize the protein bands.
o Quantify the band intensities to determine the extent of protein degradation.

Quantitative Data Summary (Hypothetical Example for a VL285-based PROTAC)

Assay Parameter Value
SPR
PROTAC binding to VHL K_D 50 nM
PROTAC binding to Target K D 100 nM
Ternary Complex Formation Cooperativity (o) >1
ITC
PROTAC binding to VHL K D 65 nM

Cellular Degradation

Western Blot (24h) DCso 25 nM

Western Blot (24h) D_max >90%

*DCso: Concentration for 50% degradation; D_max: Maximum degradation.

Conclusion

VL285 has established itself as a valuable chemical tool in the field of targeted protein
degradation. Its well-characterized binding to VHL and its synthetic accessibility make it a
cornerstone for the development of novel PROTACSs against a wide range of therapeutic
targets. The methodologies and data presented in this guide provide a foundational
understanding for researchers and drug development professionals seeking to leverage the
power of VHL-mediated protein degradation. As the field of PROTACs continues to evolve, the
principles learned from the development and application of ligands like VL285 will undoubtedly
pave the way for the next generation of targeted therapeutics.
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 To cite this document: BenchChem. [The Discovery and Development of VL285: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611696#discovery-and-development-of-vi285]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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